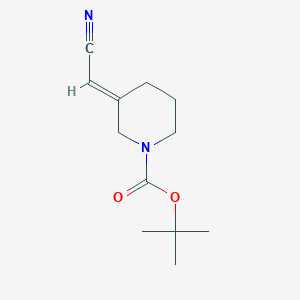

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE

Description

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE is a heterocyclic nitrile compound featuring a piperidinylidene backbone protected by a tert-butoxycarbonyl (BOC) group at the nitrogen atom. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the BOC group serves as a temporary protective moiety for amines during multi-step reactions. Its acetonitrile substituent enhances reactivity in nucleophilic additions or cycloadditions, making it a versatile intermediate .

Properties

IUPAC Name |

tert-butyl (3E)-3-(cyanomethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIXSVYUUCIRRS-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=CC#N)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC/C(=C\C#N)/C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE” involves a series of chemical reactions that require specific conditions. The exact synthetic route may vary, but it generally includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.

Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The industrial methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE” can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: In this reaction, one functional group in the compound is replaced by another, resulting in a new chemical entity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Compound “2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: It has potential therapeutic applications and is being investigated for its effects on various biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE is compared with analogous compounds differing in substituents or ring systems.

Substituent Effects: BOC vs. Benzyl Groups

- 2-(1-Benzyl-4-piperidyl)acetonitrile (CAS 78056-67-4): Molecular Formula: C₁₄H₁₈N₂ Molar Mass: 214.31 g/mol Key Differences: The benzyl group (in place of BOC) increases lipophilicity but reduces steric hindrance. This enhances solubility in non-polar solvents but diminishes stability under acidic conditions compared to the BOC-protected analog . Applications: Primarily used in ligand synthesis for coordination chemistry due to its electron-donating benzyl group .

2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile (CAS 1251491-42-5) :

- Molecular Formula : C₁₃H₁₃N₃

- Molar Mass : 211.27 g/mol

- Key Differences : The pyrrolidine ring (5-membered) introduces greater ring strain compared to the 6-membered piperidine system in the target compound. This strain may accelerate reactivity in cyclization reactions but reduce thermal stability .

Reactivity and Stability

- BOC Protection: The BOC group in this compound provides stability against nucleophiles and bases but is cleavable under acidic conditions (e.g., trifluoroacetic acid). In contrast, benzyl-protected analogs require harsher conditions (e.g., hydrogenolysis) for deprotection, limiting their utility in acid-sensitive syntheses .

- Nitrile Reactivity : The acetonitrile group in all analogs facilitates nucleophilic additions. However, the electron-withdrawing BOC group in the target compound slightly polarizes the nitrile, enhancing its electrophilicity compared to benzyl-substituted derivatives .

Physicochemical Properties

Biological Activity

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE, also known as tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate, is an organic compound with the molecular formula . This compound features a tert-butyl ester group and a cyanomethylidene substituent, which contribute to its unique chemical and biological properties. It is primarily studied for its potential applications in medicinal chemistry and biological research.

Structure and Composition

- Molecular Formula :

- CAS Number : 1159982-27-0

- Functional Groups : Piperidine ring, tert-butyl ester, cyanomethylidene group

Types of Chemical Reactions

The compound can undergo various reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.

- Reduction : Reduction can yield different derivatives using reducing agents such as lithium aluminum hydride.

- Substitution : The cyanomethylidene group can participate in nucleophilic substitution reactions.

Major Products Formed

The products formed depend on the type of reaction:

- Oxidation yields oxides.

- Reduction produces amines.

- Substitution results in various substituted derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The unique cyanomethylidene group enhances its binding affinity and specificity, influencing its overall biological effects.

Research Findings

Research has focused on the following areas regarding its biological activity:

- Anticancer Potential : Studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Neuropharmacology : The compound's interaction with neurotransmitter systems has been explored, particularly its potential effects on receptors involved in mood regulation and cognitive functions.

- Enzyme Inhibition : Investigations into the inhibition of specific enzymes related to metabolic pathways have shown promise, suggesting therapeutic applications in metabolic disorders.

Case Studies

A review of literature reveals several case studies focusing on the biological activity of related compounds:

- Study on Antitumor Activity : A derivative of this compound was tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction (source needed).

- Neuroprotective Effects : In animal models, related piperidine derivatives showed neuroprotective effects against oxidative stress-induced damage (source needed).

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential anticancer and neuroprotective | Cyanomethylidene substituent |

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Anticancer properties | Different substituents affecting activity |

| Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | Neuroactive properties | Varying receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.